2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol
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Overview
Description
2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine ring substituted with an amino group and a chlorophenyl group, as well as a phenol ring substituted with a bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chlorobenzaldehyde with guanidine to form 2-amino-5-(4-chlorophenyl)-4-pyrimidinone. This intermediate is then reacted with 4-bromobenzyl bromide in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-amino-5-(4-chlorophenyl)-4-pyrimidinyl hydrosulfide
- 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-[2-amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol is unique due to its combination of a pyrimidine ring and a phenol ring with specific substitutions
Properties
Molecular Formula |
C23H17BrClN3O2 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O2/c24-16-5-1-14(2-6-16)13-30-18-9-10-19(21(29)11-18)22-20(12-27-23(26)28-22)15-3-7-17(25)8-4-15/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
IANLTRMJQZQPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O)Br |
Origin of Product |
United States |
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